molecular formula C24H20FN3O2 B6523444 2-amino-3-(4-ethylbenzoyl)-N-(3-fluorophenyl)indolizine-1-carboxamide CAS No. 919063-89-1

2-amino-3-(4-ethylbenzoyl)-N-(3-fluorophenyl)indolizine-1-carboxamide

Cat. No.: B6523444
CAS No.: 919063-89-1
M. Wt: 401.4 g/mol
InChI Key: MKSHKOBRPKCUDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-3-(4-ethylbenzoyl)-N-(3-fluorophenyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C24H20FN3O2 and its molecular weight is 401.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.15395505 g/mol and the complexity rating of the compound is 622. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-amino-3-(4-ethylbenzoyl)-N-(3-fluorophenyl)indolizine-1-carboxamide is a complex organic compound belonging to the indolizine family. It exhibits a range of biological activities, particularly in oncology and inflammation. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H20FN3O2, with a molecular weight of approximately 401.441 g/mol. The compound features an indolizine core, amino, carbonyl, and phenyl groups that contribute to its unique chemical properties.

Property Value
Molecular FormulaC24H20FN3O2
Molecular Weight401.441 g/mol
Structure TypeIndolizine derivative

Research indicates that this compound interacts with various biological macromolecules, particularly proteins involved in cell signaling pathways. Its mechanism of action may involve:

  • Inhibition of NF-κB Pathway : This pathway plays a crucial role in inflammatory responses and cancer progression. By inhibiting NF-κB, the compound can reduce inflammation and potentially impede tumor growth.
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
  • Improvement of Glucose Metabolism : Preliminary studies suggest that it may enhance glucose metabolism, indicating potential applications in treating metabolic disorders.

Biological Activities

The biological activities of this compound include:

  • Anticancer Activity :
    • Inhibition of cancer cell proliferation.
    • Induction of apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects :
    • Reduction of inflammatory markers in preclinical models.
    • Modulation of immune responses through NF-κB pathway inhibition.
  • Metabolic Effects :
    • Potential for improving insulin sensitivity and glucose metabolism.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • A study demonstrated that treatment with this compound significantly reduced tumor size in mouse models of cancer, correlating with decreased NF-κB activity and increased apoptosis markers.
  • Another investigation focused on its anti-inflammatory properties, revealing that the compound effectively lowered levels of pro-inflammatory cytokines in vitro.

Properties

IUPAC Name

2-amino-3-(4-ethylbenzoyl)-N-(3-fluorophenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O2/c1-2-15-9-11-16(12-10-15)23(29)22-21(26)20(19-8-3-4-13-28(19)22)24(30)27-18-7-5-6-17(25)14-18/h3-14H,2,26H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSHKOBRPKCUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=CC=C4)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.